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FENopta Study Overview and Endpoint Analysis
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The FENopta study was a multicenter, double-blind, randomized, placebo-controlled, phase 2 trial
investigating the efficacy, safety, and pharmacokinetics of oral fenebrutinib in adults with RMS [1]. The
trial included a 12-week double-blind period, after which participants could enter an open-label extension

(OLE) study receiving fenebrutinib for up to 192 weeks [2] [1].

Primary and Secondary Endpoints

The study's design focused on MRI-based and clinical metrics to evaluate femebrutinib's impact on

inflammatory disease activity. The key outcomes are summarized in the table below.

Endpoint . . Key Results (12-Week Key Results (Open-Label
Endpoint Details ) ) )
Category Double-Blind Period) Extension)
Primary Total number of new T1  69% relative reduction vs. At 96 weeks: Zero new T1
Endpoint gadolinium-enhancing placebo (0.077 vs. 0.245 Gd+ lesions detected [2]
(T1 Gd+) lesions on lesions; p=0.0022) [1]. [3].
brain MRI at weeks 4,
8, and 12 [1].
Secondary Number of new or 74% relative reduction vs. Rate of new/enlarging T2
Endpoints enlarging T2-weighted placebo [4]. lesions reduced to 0.34
(MRI) lesions [1]. (from 6.72 post-placebo) at

96 weeks [2] [3].
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Endpoint
Category

Secondary
Endpoints
(Clinical)

Safety
Endpoints

Endpoint Details

Proportion of patients
free from any new T1
Gd+ and new/enlarging
T2 lesions [5].

Annualized Relapse
Rate (ARR) [1].

Expanded Disability
Status Scale (EDSS)

[1].

Incidence and severity
of adverse events
(AEs) [1].

Key Results (12-Week
Double-Blind Period)

Patients were 4 times more
likely to be lesion-free (Odds
Ratio: 4.005, p=0.0117) [5].

Not a primary focus of 12-
week results.

Not a primary focus of 12-
week results.

Most common AEs in
fenebrutinib group: hepatic
enzyme elevation (6%),
headache (4%),
nasopharyngitis (3%) [1]. No
serious AEs or deaths [1].

Mechanistic Insights and Biomarker Data

Key Results (Open-Label
Extension)

At 48 weeks: 99% of
patients free of new T1 Gd+
lesions [6].

ARR of 0.06 at 96 weeks
(approx. one relapse every
17 years) [2] [3].

No disability progression
(as measured by EDSS) at
96 weeks [2] [3].

Most common AEs: COVID-
19 (10%), UTI (10%),
pharyngitis (6%) [2]. Low
rate of serious AEs (2%);
one case of reversible ALT
elevation [2] [3].

Fenebrutinib's efficacy is linked to its unique pharmacological profile as a potent, highly selective, non-

covalent, reversible, and brain-penetrant BTK inhibitor [7] [8]. Key mechanistic findings from the study

include:

¢ Blood-Brain Barrier Penetration: Cerebrospinal fluid (CSF) sampling in a sub-group of 11 patients
confirmed fenebrutinib reaches pharmacologically relevant concentrations in the central nervous
system (mean CSF concentration: 43.1 ng/mL) [5].

¢ Dual Mechanism of Action: The drug inhibits BTK in both B-cells and myeloid lineage cells (like
microglia), targeting peripheral inflammation and compartmentalized chronic inflammation within the

brain [7] [8].

o Biomarker Evidence: Treatment with fenebrutinib reduced blood levels of neurofilament light chain
(NfL), a biomarker of nerve cell damage, to levels seen in healthy donors, which was maintained
through the second year of treatment [9].
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Detailed Experimental Protocols

For researchers aiming to replicate the study's biomarker assessments or understand its methodological rigor,

the core imaging and biomarker protocols are outlined below.

MRI Imaging Protocol for Lesion Assessment

The primary method for evaluating efficacy was the quantification of brain lesions via MRI [1].

¢ Scanner Requirements: Standardized, high-field MRI scanners were used across all 18 clinical trial
sites [1].
¢ Imaging Sequences and Scheduling:

o T1-Weighted Sequences: Acquired after intravenous administration of a gadolinium-based
contrast agent to identify areas of active inflammation with blood-brain barrier breakdown (T1
Gd+ lesions) [1].

o T2-Weighted Sequences: Used to identify the total burden of disease, including chronic
lesions (new or enlarging T2 lesions) [1].

o Scan Schedule: MRI scans were performed at screening (baseline), and again at weeks 4, 8,
and 12 during the double-blind period. During the OLE, scans were repeated at 48-week
intervals [1].

¢ Image Analysis: All MRI scans were analyzed by a centralized imaging laboratory blinded to
treatment assignment to ensure consistency and minimize bias in lesion identification and counting

[1].

Protocol for Cerebrospinal Fluid Biomarker Analysis

An optional sub-study was included to measure drug concentration and biomarkers in the CSF [2] [5].

e CSF Collection: Lumbar puncture was performed on a subset of patients after 12 weeks of
continuous fenebrutinib treatment [5].

¢ Fenebrutinib Quantification: Drug levels in the CSF were quantified using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method [5].

e Biomarker Analysis: The protocol also included measuring biomarkers of neuronal injury, such as
neurofilament light chain (NfL), though specific assay details were not provided in the public results

[2].
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The following diagram illustrates the interaction between fenebrutinib and the pathological processes in

MS, integrating the key experimental findings from the FENopta trial.
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Diagram Title: Fenebrutinib's dual mechanism of action and measured outcomes in the FENopta trial.

Discussion and Future Directions

The 69% relative reduction in new T1 Gd+ lesions at 12 weeks and the sustained suppression of lesion
activity and disability progression through 96 weeks in the OLE provide strong proof-of-concept for
fenebrutinib in RMS [1] [2]. The safety profile has been consistent and manageable, with liver enzyme
elevations being the most notable observation, which have been asymptomatic and reversible upon

discontinuation [2] [1].

The positive results from this phase 2 study are being further investigated in a robust phase 3 program:

e FENhance 1 & 2: Two identical trials in RMS comparing fenebrutinib to teriflunomide, with the
primary endpoint of Annualized Relapse Rate (ARR). FENhance 2 has already met its primary
endpoint, showing a significant reduction in relapses [8].

e FENtrepid: A trial in Primary Progressive MS (PPMS) comparing fenebrutinib to ocrelizumab
(Ocrevus). This study has also met its primary endpoint, showing fenebrutinib was non-inferior in
delaying disability progression [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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